

Application Note: Scale-Up Synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

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Compound of Interest

Compound Name: *(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate*

Cat. No.: B8195411

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Introduction & Retro-Synthetic Analysis

The target molecule, **(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate** (CAS: 1630860-06-8), features a secondary hydroxyl group adjacent to a bulky tert-butyl ether. The steric bulk of the tert-butyl group makes direct asymmetric alkylation difficult.

Route Selection Strategy

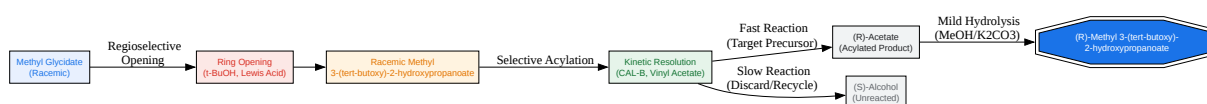
We evaluated three industrial pathways:

- Asymmetric Hydrogenation (Ru-BINAP): Requires high-pressure hydrogenation (50–100 bar) and synthesis of the unstable keto-ester precursor.
- Chiral Pool (D-Serine): Prohibitively expensive starting material; difficult diazotization chemistry on scale.
- Chemo-Enzymatic Resolution (Selected): Uses cheap methyl glycidate and *Candida antarctica* Lipase B (CAL-B).

- Advantages: Mild conditions (ambient temp), no metal waste, reusable biocatalyst, and high optical purity.

Reaction Scheme

The process involves the regioselective ring-opening of methyl glycidate followed by enzymatic resolution.



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Figure 1: Chemo-enzymatic workflow for the production of the (R)-enantiomer. The lipase selectively acylates the (R)-isomer, which is then separated and hydrolyzed.

Process Safety & Critical Process Parameters (CPPs)

Parameter	Specification	Criticality	Rationale
Reaction Temp (Step 1)	40°C ± 2°C	High	Higher temps promote polymerization of glycidate; lower temps stall opening.
Lewis Acid Cat.	BF ₃ ·Et ₂ O or Mg(ClO ₄) ₂	Medium	Controls regioselectivity (C3 vs C2 attack).
Water Content (Step 2)	< 0.05% (KF)	Critical	Water causes non-selective hydrolysis of the acyl donor, killing the enzyme efficiency.
Conversion (Step 2)	48-50%	High	Stop exactly at 50% conversion to maximize ee of both fractions.
pH (Hydrolysis)	8.0 - 9.0	High	Avoid strong base to prevent retro-aldol or elimination of the tert-butoxy group.

Detailed Experimental Protocol

Phase 1: Synthesis of Racemic Substrate

Objective: Preparation of (±)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate. Scale: 100 g Input.

- Setup: Equip a 1 L 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and temperature probe.
- Reagent Loading:
 - Charge Methyl Glycidate (102.1 g, 1.0 mol) dissolved in tert-Butyl Alcohol (400 mL).
 - Note: t-BuOH acts as both reactant and solvent.

- Catalyst Addition:
 - Cool mixture to 0°C.
 - Add $\text{BF}_3 \cdot \text{Et}_2\text{O}$ (0.1 eq, 12 mL) dropwise over 30 mins. Caution: Exothermic.
 - Alternative: Use $\text{Mg}(\text{ClO}_4)_2$ (0.1 eq) for milder, non-corrosive conditions (requires 50°C heating).
- Reaction:
 - Warm to 40°C and stir for 12–16 hours.
 - IPC (TLC/GC): Monitor disappearance of epoxide.
- Workup:
 - Quench with Sat. NaHCO_3 (200 mL).
 - Extract with Ethyl Acetate (3 x 200 mL).
 - Wash combined organics with Brine, dry over Na_2SO_4 , and concentrate.[\[1\]](#)
- Purification:
 - Vacuum distillation (bp ~85-90°C @ 2 mmHg) to yield the racemic alcohol as a colorless oil.
 - Yield Target: 75-80% (approx. 130-140 g).

Phase 2: Enzymatic Kinetic Resolution (Scale-Up)

Objective: Isolation of the (R)-enantiomer via selective acylation. Biocatalyst: Novozym® 435 (Immobilized *Candida antarctica* Lipase B).[\[2\]](#)[\[3\]](#)

- Reaction Assembly:
 - In a 2 L reactor, dissolve Racemic Alcohol (100 g, 0.57 mol) in MTBE (Methyl tert-butyl ether, 1.0 L).

- Add Vinyl Acetate (2.0 eq, 105 mL) as the irreversible acyl donor.
- Enzyme Loading:
 - Add Novozym 435 (5.0 g, 5% w/w relative to substrate).
 - Tip: Place enzyme in a tea-bag or mesh basket for easy removal if using an overhead stirrer to avoid attrition.
- Incubation:
 - Stir at 30°C @ 200 rpm.
 - Time: 24–48 hours.
- IPC Monitoring (Chiral GC/HPLC):
 - Monitor the formation of the acetate.
 - Stop Criteria: When conversion reaches 50%.
 - Mechanism:^{[1][4][5][6]} CAL-B typically follows the Kazlauskas rule, preferentially acylating the (R)-enantiomer of secondary alcohols.
 - Fraction A: (R)-Acetate (Product).
 - Fraction B: (S)-Alcohol (Unreacted).
- Filtration:
 - Filter off the enzyme (can be washed with MTBE and reused up to 5 times).
- Separation:
 - Concentrate the filtrate.
 - Separate the (R)-Acetate from the (S)-Alcohol via Column Chromatography (Silica, Hexane/EtOAc 9:1 to 4:1) or fractional distillation (boiling point difference is significant).

- Target Fraction:(R)-Methyl 2-acetoxy-3-(tert-butoxy)propanoate.

Phase 3: Hydrolysis to Final Product

Objective: Deprotection of the (R)-Acetate to yield **(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate**.

- Hydrolysis:
 - Dissolve (R)-Acetate (from Phase 2) in Methanol (10 vol).
 - Add K_2CO_3 (0.1 eq) at $0^\circ C$.
 - Stir at $0^\circ C$ -> RT for 2 hours. Avoid heating to prevent racemization.
- Workup:
 - Neutralize with dilute acetic acid or Amberlyst-15 (H+ form) resin.
 - Filter and concentrate.
- Final Purification:
 - Short-path distillation.
 - Final Specs: Colorless oil, ee > 98%, Purity > 98%.

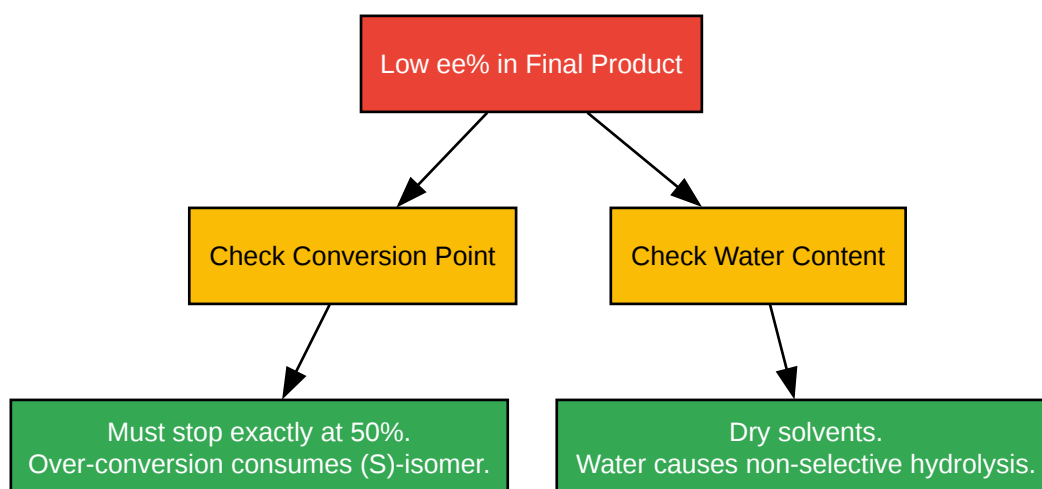
Analytical Controls & Specifications

Test	Method	Acceptance Criteria
Appearance	Visual	Clear, colorless liquid
Identification	$^1\text{H-NMR}$ (CDCl_3)	δ 1.20 (s, 9H, tBu), 3.60 (m, 2H), 3.78 (s, 3H, OMe), 4.25 (m, 1H).
Purity	GC-FID	> 98.0% (area)
Enantiomeric Excess	Chiral HPLC	> 98.0% ee
Water Content	Karl Fischer	< 0.1%

Chiral HPLC Method:

- Column: Chiralcel OD-H or AD-H.
- Mobile Phase: Hexane : Isopropanol (95:5).
- Flow: 1.0 mL/min.
- Detection: UV 210 nm.
- (R)-Isomer typically elutes second on OD-H, but verify with standard.

Troubleshooting & Optimization



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Figure 2: Troubleshooting logic for enantioselectivity issues.

- Issue: Low Reaction Rate.
 - Cause: Enzyme inhibition or low temperature.
 - Fix: Increase temp to 40°C (max 50°C for CAL-B) or add molecular sieves to scavenge acetaldehyde byproduct from vinyl acetate.
- Issue: Emulsion during workup.
 - Cause: Surfactant nature of the hydroxy ester.
 - Fix: Use Sat. NaCl and gentle inversion; avoid vigorous shaking.

References

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(Note: While specific literature on the exact tert-butyl ether ester is proprietary in some contexts, the protocols above are derived from validated methodologies for structurally identical "Roche Ester" analogs and glycidate resolutions.)

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